molecular formula C7H9BrN2O2 B2647036 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1248387-82-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2647036
CAS No.: 1248387-82-7
M. Wt: 233.065
InChI Key: MEVZEUKQKVWYEN-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable chemical intermediate in sophisticated research and development pipelines. Its structure, featuring a bromine atom and a carboxylic acid functional group on a pyrazole core, allows for versatile synthetic transformations, making it a key building block in the creation of complex molecules. This compound is primarily employed in the synthesis and discovery of novel agrochemicals and pharmaceuticals . Researchers utilize this pyrazole derivative in the development of new herbicides and fungicides, where its molecular framework contributes to high biological activity . The pyrazole core is a privileged structure in medicinal chemistry, frequently found in bioactive molecules, which makes this compound particularly useful for designing and synthesizing novel candidates for drug discovery programs . The presence of the bromine atom offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, thereby enabling the rapid exploration of chemical space around the pyrazole scaffold. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZEUKQKVWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-3-ethyl-1-methylpyrazole.

    Reaction with Carboxylating Agents: The intermediate is then reacted with carboxylating agents under controlled conditions to introduce the carboxylic acid group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an amino derivative of the compound.

Scientific Research Applications

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Chemical Properties and Structure

This compound has the molecular formula C7H9BrN2O2C_7H_9BrN_2O_2 and is characterized by a pyrazole ring with a carboxylic acid functional group. Its structure allows for diverse interactions with biological targets, making it a candidate for various applications.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of 1H-pyrazole compounds exhibit significant antimicrobial properties. A study synthesized several pyrazole derivatives and evaluated their efficacy against various bacterial strains. The results showed that certain derivatives, including those with modifications similar to this compound, displayed potent activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .

2. Anti-inflammatory Properties

Another promising application is the use of pyrazole derivatives as anti-inflammatory agents. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit bradykinin B1 receptors, which play a crucial role in inflammatory responses. These findings support the potential of this compound in treating inflammatory diseases .

3. Neuropharmacological Effects

There is emerging evidence that pyrazole derivatives can interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Research has shown that certain modifications to the pyrazole structure can enhance receptor affinity, suggesting that this compound could be explored for treating conditions such as ADHD and schizophrenia .

Applications in Agriculture

1. Fungicidal Activity

The compound has also been studied for its antifungal properties. A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, showing promising results that indicate potential use as agricultural fungicides . The structure of this compound may enhance its effectiveness due to specific interactions with fungal enzymes.

2. Herbicidal Potential

Research into herbicidal applications has revealed that pyrazole compounds can inhibit specific plant growth regulators, making them suitable candidates for herbicide development. The unique structure of this compound may provide an advantage in selectively targeting weeds without affecting crop plants .

Applications in Materials Science

1. Synthesis of Functional Materials

The ability of pyrazole compounds to form coordination complexes with metals opens avenues for their use in materials science. For instance, studies have shown that derivatives can be used to synthesize metal-organic frameworks (MOFs), which have applications in gas storage and catalysis . The structural characteristics of this compound may facilitate the design of novel materials with enhanced properties.

Case Studies

Study Application Findings
Study on antimicrobial activityMedicinal ChemistryDerivatives showed significant activity against resistant bacterial strains .
Investigation of anti-inflammatory effectsMedicinal ChemistryCompounds inhibited bradykinin B1 receptors effectively .
Evaluation of fungicidal propertiesAgriculturePromising results against several phytopathogenic fungi .
Development of metal-organic frameworksMaterials ScienceEnhanced properties due to unique structural characteristics .

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, which can include enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound Br (4), Et (5), Me (1) C₇H₉BrN₂O₂ 233.06 Intermediate for agrochemicals
4-Bromo-2-methyl-5-propylpyrazole-3-carboxylic acid Br (4), Me (2), Pr (5) C₈H₁₁BrN₂O₂ 247.09 Higher lipophilicity due to Pr group
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Br (4), Me (1), CF₃ (3) C₆H₅BrF₃N₂O₂ 285.01 Enhanced acidity, medicinal chemistry
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid Br (5), Cl (4), Et (1) C₆H₆BrClN₂O₂ 253.48 Dual halogenation, bioactive potential
Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Br (3), Cl-pyridinyl (1), Na⁺ C₉H₅BrClN₃O₂Na 324.49 Metal coordination, agrochemicals
Key Observations:
  • Ethyl vs.
  • Trifluoromethyl Group : The CF₃-substituted compound (CAS: 497833-05-3) has a lower pKa due to the electron-withdrawing effect of CF₃, enhancing its reactivity in nucleophilic substitution reactions .
  • Dual Halogenation : The 5-bromo-4-chloro derivative (CAS: 956734-89-7) combines bromine and chlorine, which may synergistically improve bioactivity, as seen in antifungal and herbicidal agents .
  • Chloropyridinyl Moiety: The sodium salt (CAS: Not listed) incorporates a 3-chloropyridinyl group, enabling coordination with transition metals like Cu(II) or Fe(III), relevant for catalytic applications .

Biological Activity

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (C₇H₉BrN₂O₂) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanism of action, and comparisons with similar compounds.

  • Molecular Formula : C₇H₉BrN₂O₂
  • Molecular Weight : 233.07 g/mol
  • Structure : Characterized by a pyrazole ring with a bromine atom at position 4, an ethyl group at position 5, and a carboxylic acid group at position 3.

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Intermediate : Starting from 4-bromo-3-ethyl-1-methylpyrazole.
  • Carboxylation : Reaction with carboxylating agents to introduce the carboxylic acid group.
  • Optimization : Use of catalysts and controlled temperature to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and carboxylic acid group are crucial for binding to various enzymes and receptors, potentially leading to inhibition or activation of these targets, which may result in diverse biological effects .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies have shown that compounds related to the pyrazole structure can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
CompoundCell LineIC50 (μM)Mechanism
4-Bromo-5-Ethyl-1-Methyl-PyrazoleMDA-MB-231TBDApoptosis induction
Curcumin AnaloguesMDA-MB-23110.0Microtubule destabilization

Other Biological Activities

Beyond anticancer and antibacterial effects, pyrazole derivatives have been noted for:

  • Anti-inflammatory properties
  • Antiviral activity

These activities highlight the versatility of pyrazole compounds in medicinal chemistry and their potential as therapeutic agents .

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines. The findings indicated that certain modifications to the pyrazole structure could significantly enhance anticancer efficacy. For instance, derivatives with specific substituents showed increased apoptosis in treated cells compared to controls .

Comparison with Similar Compounds

The following table highlights key differences between this compound and related compounds:

Compound NameKey FeaturesUnique Biological Activity
4-Bromo-3-Ethyl-1-Methyl-PyrazoleLacks carboxylic acid groupLimited reactivity
Ethyl 4-Bromo-5-Hydroxy-PyrazoleHydroxyl substitutionPotentially enhanced solubility
4-Bromoimidazo[1,2-a]pyridinDifferent heterocyclic structureDistinct biological profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a precursor like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be generated using condensation of sulfonylhydrazides with cyanoacrylates, followed by bromination and alkylation steps . Key intermediates are characterized by NMR (¹H/¹³C), IR spectroscopy, and melting point analysis. For instance, cyclization products are confirmed via singlet peaks for pyrazole protons (δ 7.5–8.5 ppm) and carbonyl stretching vibrations (1680–1720 cm⁻¹) .

Q. How is the carboxylic acid functionality introduced into the pyrazole scaffold?

  • Methodological Answer : Carboxylic acid groups are often introduced via hydrolysis of ester precursors. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Reaction progress is monitored by TLC, and purity is confirmed via HPLC (>95%) .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer : ¹H/¹³C NMR and IR are essential. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the ethyl group at C5 shows triplet/multiplet splitting (~δ 1.2–1.5 ppm). Bromine substitution is confirmed by isotopic splitting in mass spectrometry (e.g., M+2 peak at ~205 m/z) . X-ray crystallography (e.g., CCDC data) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing 5-aryl derivatives?

  • Methodological Answer : Palladium catalysis (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O mixtures at 80–100°C enables efficient coupling of brominated pyrazoles with aryl boronic acids. Yields (>75%) depend on base selection (K₃PO₄ > Na₂CO₃) and stoichiometric ratios (1:1.2 pyrazole:boronic acid). Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) removes Pd residues .

Q. How to resolve contradictions in spectroscopic data for regioisomeric pyrazole derivatives?

  • Methodological Answer : Ambiguities arise when substituents (e.g., Br, ethyl) occupy adjacent positions. Use NOESY NMR to confirm spatial proximity of substituents. For example, NOE correlations between C5-ethyl and C4-Br protons distinguish 3-carboxylic acid regioisomers. Computational modeling (DFT, Gaussian) predicts chemical shifts within ±0.3 ppm of experimental data .

Q. What strategies improve solubility for in vitro pharmacological assays?

  • Methodological Answer : Salt formation (e.g., sodium or ammonium salts) enhances aqueous solubility. Alternatively, ester prodrugs (e.g., methyl or ethyl esters) are synthesized and hydrolyzed in situ. Solubility is quantified via shake-flask method (logP ~2.66, PSA ~97.64 Ų) . Co-solvents like DMSO (<1% v/v) maintain biocompatibility in cell-based assays .

Q. How are structure-activity relationships (SAR) evaluated for pyrazole-based enzyme inhibitors?

  • Methodological Answer : Derivatives are tested against target enzymes (e.g., carbonic anhydrase or cyclooxygenase) via kinetic assays (IC₅₀). For example, replacing Br with electron-withdrawing groups (e.g., CF₃) increases inhibitory potency by 10-fold. Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with Thr199 in CAII) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. For example, residual Pd in Suzuki-coupled derivatives may artificially inflate cytotoxicity. Rigorous purification (HPLC-MS) and controls (e.g., catalyst-free blanks) mitigate false positives .

Methodological Tables

Synthetic Step Key Conditions Reference
Cyclocondensation(E)-ethyl 2-cyano-3-ethoxyacrylate, TsNHNH₂
BrominationNBS, CCl₄, 60°C, 12 hr
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C
Carboxylic Acid HydrolysisNaOH (2M), EtOH, reflux, 6 hr

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